molecular formula C19H16BrN3O3 B2548881 (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone CAS No. 1903039-65-5

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone

Cat. No.: B2548881
CAS No.: 1903039-65-5
M. Wt: 414.259
InChI Key: MANAPEBSOYGYOF-UHFFFAOYSA-N
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Description

The compound (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone is a complex organic molecule that features a combination of pyrrolidine, bromopyridine, and hydroxyquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination of Pyridine:

    Coupling Reactions: The bromopyridine derivative is then coupled with the pyrrolidine ring using a suitable coupling agent such as palladium catalysts in a Suzuki-Miyaura cross-coupling reaction.

    Introduction of the Hydroxyquinoline Moiety: This step involves the reaction of the intermediate with 2-hydroxyquinoline under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoline moiety.

    Reduction: Reduction reactions can be performed on the bromopyridine ring to remove the bromine atom.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: Due to its structural complexity, the compound is investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Medicine

    Diagnostic Agents: The compound can be modified to develop diagnostic agents for imaging and detection of diseases.

Industry

    Material Science: It is explored for use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone exerts its effects involves interaction with specific molecular targets. The hydroxyquinoline moiety can chelate metal ions, affecting various biological pathways. The pyrrolidine ring may interact with receptors or enzymes, modulating their activity. The bromopyridine group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-((3-Chloropyridin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone
  • (3-((3-Fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone

Uniqueness

The presence of the bromine atom in (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-hydroxyquinolin-4-yl)methanone imparts unique reactivity and binding properties compared to its chloro and fluoro analogs. This can lead to differences in biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-[3-(3-bromopyridin-2-yl)oxypyrrolidine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3/c20-15-5-3-8-21-18(15)26-12-7-9-23(11-12)19(25)14-10-17(24)22-16-6-2-1-4-13(14)16/h1-6,8,10,12H,7,9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANAPEBSOYGYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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